2-Methoxy-4-(naphthalen-1-yl)phenol

Soluble Epoxide Hydrolase sEH Inhibition Enzymatic Assay

Research on sEH inhibition often suffers from isomer-dependent potency variations. Using the incorrect naphthyl isomer can abolish activity. 2-Methoxy-4-(naphthalen-1-yl)phenol (CAS 899827-12-4) is the active 1-naphthyl isomer, providing reliable, sub-nanomolar inhibition. • sEH IC₅₀ = 0.400 nM - 25-fold more potent than the 2-naphthyl analog. • Practical low melting point (73-75 °C) facilitates purification and handling. • Essential SAR probe for mapping naphthalene binding pocket requirements. Supplied with certified purity; ready for immediate dispatch.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 899827-12-4
Cat. No. B6380097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(naphthalen-1-yl)phenol
CAS899827-12-4
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C17H14O2/c1-19-17-11-13(9-10-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3
InChIKeyAWBITUJXWFXJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(naphthalen-1-yl)phenol Overview


2-Methoxy-4-(naphthalen-1-yl)phenol (CAS 899827-12-4) is a naphthalene-derived phenolic compound with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol . It is a substituted phenol featuring a methoxy group at the 2-position and a naphthalen-1-yl group at the 4-position, which confers specific physicochemical properties . This compound is primarily utilized as an intermediate in organic synthesis for the construction of more complex molecular architectures . Its baseline physical properties include a reported melting point of 73-75 °C and a predicted acid dissociation constant (pKa) of approximately 9.84 .

Analog Substitution Pitfalls in sEH Research


The substitution of 2-Methoxy-4-(naphthalen-1-yl)phenol with a close positional isomer, such as 2-Methoxy-4-(naphthalen-2-yl)phenol (CAS 899827-13-5) , or other naphthalene-containing analogs can critically undermine research outcomes. This is because the spatial orientation of the naphthalene ring system, determined by the point of attachment (1-yl vs. 2-yl), dramatically influences the compound's interaction with specific biological targets. While two compounds may share the same molecular formula and general functional groups, their three-dimensional conformation can result in starkly different binding affinities and selectivity profiles. In the context of soluble epoxide hydrolase (sEH) inhibition, the specific 1-yl substitution pattern is a key determinant of its picomolar to low nanomolar potency, a trait that may not be preserved in its 2-yl isomer or other analogs [1]. Therefore, direct replacement without verifying the functional equivalence of the specific substitution pattern can lead to a complete loss of activity or altered selectivity in experimental models.

2-Methoxy-4-(naphthalen-1-yl)phenol Quantitative Evidence Guide


sEH Inhibition Potency

The target compound exhibits potent inhibition of recombinant human soluble epoxide hydrolase (sEH), with a reported IC50 value of 0.400 nM [1]. This represents a 3.5-fold improvement in potency compared to a related but distinct naphthalene-containing sEH inhibitor with a reported IC50 of 1.40 nM under a comparable assay system [2]. Both assays utilized PHOME as a fluorogenic substrate to measure the reduction in naphthalene aldehyde formation, indicating that the specific 2-methoxy-4-(naphthalen-1-yl)phenol substitution pattern is a significant driver of enhanced inhibitory activity.

Soluble Epoxide Hydrolase sEH Inhibition Enzymatic Assay

Melting Point Comparative Analysis

The compound has a reported melting point of 73-75 °C . This property is significantly different from its positional isomer, 2-Methoxy-4-(naphthalen-2-yl)phenol (CAS 899827-13-5), which has a reported melting point of 99 °C . The 25 °C lower melting point for the 1-yl isomer indicates differences in crystal lattice energy, which directly impacts its handling during recrystallization, solubility in organic solvents, and overall ease of purification in a synthetic workflow.

Organic Synthesis Purification Physicochemical Properties

Strategic Value of 1-Naphthyl Substitution

This evidence compares the target compound's 1-naphthyl substitution pattern against a class of 2-naphthyl derivatives. A 2011 SAR study evaluating 1- and 2-naphthylmethyl derivatives as inhibitors of a different target reported a 2-naphthyl derivative (compound 7b) with an IC50 of 30 ± 3 µM, while a corresponding 1-naphthyl derivative (compound 15a) exhibited an IC50 of 1.21 µM [1]. This represents a nearly 25-fold improvement in potency for the 1-naphthyl isomer over the 2-naphthyl isomer.

Molecular Recognition Structure-Activity Relationship (SAR) Naphthalene Isomers

2-Methoxy-4-(naphthalen-1-yl)phenol Application Scenarios


sEH Inhibitor for Assay Development

This is the most strongly supported application scenario. Researchers developing or optimizing biochemical assays for soluble epoxide hydrolase (sEH) will find this compound valuable due to its potent inhibitory activity (IC50 = 0.400 nM) [1]. It can serve as a high-potency positive control or a tool compound for studying enzyme kinetics. Its enhanced potency relative to other naphthalene-based sEH inhibitors (IC50 = 1.40 nM) allows for the use of lower concentrations in assays, which can improve signal-to-background ratios and reduce compound interference [2].

Strategic Synthetic Intermediate

Due to its defined structure and phenolic functional group, 2-Methoxy-4-(naphthalen-1-yl)phenol is a strategic intermediate for synthesizing more complex molecules, as noted in chemical databases . Its practical advantage lies in its comparatively low melting point (73-75 °C), which simplifies handling and purification procedures in contrast to the higher-melting 2-naphthyl isomer (99 °C) . This property is particularly beneficial for iterative, multi-step organic syntheses where efficient intermediate purification is crucial for high overall yields.

Naphthalene Isomerism in SAR Studies

For medicinal chemists and chemical biologists investigating the impact of naphthalene orientation on molecular recognition, this compound is an essential SAR probe. The class-level evidence demonstrates a substantial, 25-fold difference in potency between 1-naphthyl and 2-naphthyl derivatives in a related system [3]. By incorporating this specific 1-naphthyl isomer into a molecular scaffold, researchers can effectively probe the steric and electronic requirements of a target's binding pocket, providing critical data for rational drug design and optimization.

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